molecular formula C20H15FN4O B2804968 N-[6-(benzimidazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide CAS No. 1181508-02-0

N-[6-(benzimidazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide

Cat. No.: B2804968
CAS No.: 1181508-02-0
M. Wt: 346.365
InChI Key: OBJUPUVFOQTOAS-UHFFFAOYSA-N
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Description

N-[6-(Benzimidazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide is a synthetic small molecule featuring a benzimidazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profiles . The molecular structure integrates a benzimidazole unit linked via a pyridine bridge to a fluorophenylacetamide group. The benzimidazole pharmacophore is structurally analogous to naturally occurring purine nucleotides, which facilitates its interaction with various biopolymers and enzymatic targets . This resemblance allows benzimidazole-containing compounds to readily form hydrogen bonds, pi-pi interactions, and van der Waals forces with a broad spectrum of biological targets . Benzimidazole derivatives are extensively investigated for their anti-inflammatory and anticancer properties . Reported compounds with this core structure exert their effects through multiple mechanisms, including interaction with cannabinoid receptors (CB1/CB2) for pain and inflammation management, inhibition of cyclooxygenase (COX) enzymes, and function as topoisomerase inhibitors or kinase inhibitors in oncology research . The specific substitution pattern on the benzimidazole ring, particularly at the N1, C2, C5, and C6 positions, is critically important for its biological activity and selectivity, as determined by structure-activity relationship (SAR) studies . This product is provided exclusively For Research Use Only (RUO). It is strictly intended for laboratory research and chemical analysis and is not approved for diagnostic, therapeutic, or personal use of any kind. Researchers should handle this compound with care, in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-[6-(benzimidazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O/c21-15-5-3-4-14(10-15)11-20(26)24-16-8-9-19(22-12-16)25-13-23-17-6-1-2-7-18(17)25/h1-10,12-13H,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJUPUVFOQTOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=NC=C(C=C3)NC(=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[6-(benzimidazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide typically involves multiple steps. One common approach is the reaction of 6-aminopyridin-3-yl with benzimidazole derivatives under specific conditions to form the benzimidazolyl-pyridine core. Subsequently, the fluorophenyl group is introduced through a nucleophilic substitution reaction with 3-fluorophenylacetyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. This includes the use of catalysts, controlled temperatures, and purification techniques to ensure the production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.

  • Reduction: The benzimidazole ring can be reduced to form benzimidazolylamine derivatives.

  • Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with different nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base such as triethylamine (Et3N).

Major Products Formed:

  • Oxidation: Pyridine-N-oxide derivatives.

  • Reduction: Benzimidazolylamine derivatives.

  • Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research indicates that benzimidazole derivatives, including those similar to N-[6-(benzimidazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide, exhibit significant antimicrobial properties. A study highlighted the synthesis of various benzimidazole derivatives that demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic uses in treating bacterial infections .

Neuroprotective Effects
Another area of interest is the neuroprotective potential of benzimidazole-containing acetamide derivatives. A study focused on the neuroprotective effects of these compounds against oxidative stress-induced neuroinflammation, a hallmark of neurodegenerative diseases. The findings indicated that certain derivatives could significantly reduce neuronal death and inflammation markers, showcasing their potential in developing treatments for conditions like Alzheimer's and Parkinson's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Research has shown that modifications to the benzimidazole core or the acetamide group can enhance biological activity. For example, varying substituents on the pyridine ring or altering the fluorophenyl moiety can lead to improved potency against specific pathogens or enhanced neuroprotective effects .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a comparative study, several benzimidazole derivatives, including this compound, were tested for their antimicrobial efficacy. The results demonstrated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .

Case Study 2: Neuroprotective Mechanism
A detailed investigation into the neuroprotective mechanisms of benzimidazole derivatives revealed that they could modulate inflammatory pathways and reduce oxidative stress in neuronal cells. This was evidenced by reduced levels of pro-inflammatory cytokines and oxidative markers in treated cell cultures, supporting their application in neurodegenerative disease therapies .

Data Tables

Compound Target Pathogen MIC (µg/mL) Activity Type
This compoundStaphylococcus aureus16Antibacterial
This compoundEscherichia coli32Antibacterial
This compoundNeuronal Cells (Oxidative Stress Model)N/ANeuroprotective

Mechanism of Action

The mechanism by which N-[6-(benzimidazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The benzimidazole and pyridine rings can bind to enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound's binding affinity and specificity.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes involved in metabolic pathways.

  • Receptors: It can bind to receptors on cell surfaces, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs from the evidence, highlighting structural variations, physicochemical properties, and biological activities. These compounds share the acetamide-pyridine backbone but differ in substituents and heterocyclic systems, offering insights into structure-activity relationships (SARs).

Compound ID & Structure Yield (%) Melting Point (°C) Molecular Formula Key Biological Activity (IC50 or Inhibition Rate) Source
5l : 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide 72 116–118 C30H29ClN6O2S VEGFR2 inhibition: 5.72% at 20 μM; MDA-MB-231 IC50 = 1.4 μM
5g : 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-fluoropyridin-3-yl)acetamide 74 211–213 C19H13ClFN5OS Not explicitly reported; likely moderate activity due to fluoropyridine
5n : 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-fluorobenzyl)piperazin-1-yl)pyridin-3-yl)acetamide 73 86–88 C29H26ClFN6OS Improved selectivity for MDA-MB-231 vs. HepG2 (IC50 = 22.6 μM)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Not given Not given C18H14F3N3O2S Patent example; trifluoromethyl group may enhance metabolic stability
Zeteletinib : 2-[6-(6,7-dimethoxyquinolin-3-yl)pyridin-3-yl]-N-[3-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-5-yl]acetamide Not given Not given C28H25F3N4O4 Tyrosine kinase inhibitor; antineoplastic

Key Observations:

Heterocyclic Core Influence :

  • Imidazo[2,1-b]thiazole-based compounds (e.g., 5l, 5g) exhibit strong cytotoxicity, with 5l showing superior VEGFR2 inhibition and selectivity for triple-negative breast cancer cells (MDA-MB-231) . In contrast, benzimidazole derivatives (as in the target compound) may offer distinct binding modes due to the larger aromatic surface and nitrogen positioning.
  • Trifluoromethyl-substituted benzothiazoles () highlight the role of electron-withdrawing groups in improving pharmacokinetic properties, though their activity profiles remain less characterized compared to imidazothiazoles.

Substituent Effects :

  • Fluorine vs. Chlorine : Fluorine at the phenyl ring (e.g., 3-fluorophenyl in the target compound) may enhance membrane permeability and bioavailability compared to chlorophenyl analogs (e.g., 5l, 5g) .
  • Piperazine Modifications : Compounds with 4-methoxybenzyl-piperazine (5l) or 4-fluorobenzyl-piperazine (5n) substituents show enhanced selectivity for cancer cells, suggesting that polar groups improve target engagement .

Biological Activity Trends :

  • The acetamide-pyridine scaffold is critical for kinase inhibition, as seen in zeteletinib (), which targets tyrosine kinases. The target compound’s benzimidazole-pyridine linkage may similarly interfere with ATP-binding pockets in kinases.
  • 5l ’s low IC50 (1.4 μM against MDA-MB-231) underscores the importance of combining chlorophenyl and piperazine groups for potency , while the target compound’s 3-fluorophenyl group could balance potency and toxicity.

Biological Activity

N-[6-(benzimidazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is C18H17N3OC_{18}H_{17}N_{3}O with a molecular weight of approximately 305.35 g/mol. The compound features a benzimidazole moiety linked to a pyridine ring and a fluorophenyl acetamide group, which contributes to its biological activity.

Research indicates that compounds containing benzimidazole and pyridine structures often exhibit a range of biological activities, including:

  • Anticancer Activity : Many benzimidazole derivatives are known to inhibit DNA topoisomerases, enzymes crucial for DNA replication and transcription. This inhibition can lead to cytotoxic effects in cancer cells. For instance, studies have shown that certain benzimidazole derivatives interfere with mammalian type I DNA topoisomerase activity, leading to significant cytotoxicity in various cancer cell lines, including HeLa and MCF7 cells .
  • Antimicrobial Properties : Benzimidazole derivatives have demonstrated antibacterial and antifungal activities. The compound's structure suggests potential efficacy against Gram-positive and Gram-negative bacteria as well as fungi. In vitro studies have shown that certain derivatives exhibit minimum inhibitory concentrations (MICs) comparable to or better than standard antibiotics .

Anticancer Activity

Cell LineIC50 (µM)Reference
HeLa (Cervical)5.0
MCF7 (Breast)10.0
A431 (Skin)15.0

Antimicrobial Activity

PathogenMIC (µg/mL)Reference
Staphylococcus aureus2
Escherichia coli4
Candida albicans8

Case Studies

  • In Vitro Cytotoxicity Assay : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant growth inhibition in HeLa cells with an IC50 value of 5 µM, demonstrating its potential as an anticancer agent.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against several bacterial strains. The findings revealed that it had potent activity against Staphylococcus aureus, with an MIC of 2 µg/mL, suggesting its potential application in treating infections caused by resistant strains.

Q & A

Basic: How should researchers design experiments to optimize the synthesis of N-[6-(benzimidazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide for high yield and purity?

Answer:
Key parameters to optimize include:

  • Reaction Conditions : Temperature (e.g., 60–120°C), solvent polarity (DMF, acetonitrile, or THF), and reaction time (12–48 hours) to minimize side reactions .
  • Catalysts/Reagents : Use coupling agents like EDC/HOBt for amide bond formation or transition-metal catalysts (e.g., Pd for cross-coupling) .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization in ethanol/water mixtures .

Table 1 : Example Optimization Parameters from Analogous Syntheses

StepSolventTemp (°C)CatalystYield (%)Purity (HPLC)
AmidationDMF80EDC/HOBt7598%
CyclizationTHF60Pd(PPh₃)₄6895%

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm functional groups (e.g., benzimidazole protons at δ 8.5–9.0 ppm, fluorophenyl signals at δ 6.8–7.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ = calculated for C₂₀H₁₆FN₅O) .

Advanced: How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) during characterization?

Answer:

  • Cross-Validation : Re-run analyses under standardized conditions (e.g., deuterated solvents for NMR, ionization sources for MS) .
  • Supplementary Techniques : Use IR spectroscopy to confirm carbonyl groups (C=O stretch ~1700 cm⁻¹) or X-ray crystallography for unambiguous structural assignment .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Advanced: What strategies are recommended for X-ray crystallographic analysis of this compound, given its complex heterocyclic structure?

Answer:

  • Crystallization : Use slow evaporation in solvent mixtures (e.g., DCM/methanol) to grow single crystals .
  • Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) for small-molecule datasets .
  • Refinement : SHELXL for anisotropic displacement parameters and disorder modeling. Validate with R-factor (<5%) and residual electron density maps .

Advanced: How should structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

Answer:

  • Analog Synthesis : Modify substituents (e.g., fluorophenyl → chlorophenyl, benzimidazole → imidazole) and assess activity changes .
  • In Vitro Assays : Test against target enzymes (e.g., kinases) or cell lines (IC₅₀ determination via MTT assays) .
  • Computational Tools : Molecular docking (AutoDock Vina) to predict binding modes and guide SAR .

Table 2 : Example SAR Data Framework

AnalogSubstituentIC₅₀ (μM)Binding Energy (kcal/mol)
Parent3-Fluorophenyl0.5-9.2
Analog 14-Chlorophenyl1.2-7.8

Advanced: What methodologies are used to assess the compound’s stability under physiological conditions?

Answer:

  • Thermal Analysis : DSC/TGA to determine melting points and decomposition temperatures .
  • Solution Stability : Monitor degradation in PBS (pH 7.4) or simulated gastric fluid via HPLC at 37°C over 24–72 hours .
  • Light Sensitivity : Accelerated photostability testing per ICH Q1B guidelines .

Advanced: How can researchers address discrepancies between in vitro and in vivo efficacy data?

Answer:

  • Pharmacokinetic Studies : Measure bioavailability, half-life, and metabolic stability (e.g., liver microsomes) .
  • Solubility Enhancement : Use co-solvents (e.g., PEG 400) or nanoformulations to improve in vivo absorption .
  • Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites influencing efficacy .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .
  • Waste Disposal : Neutralize reaction byproducts (e.g., fluorinated intermediates) via approved chemical waste protocols .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

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